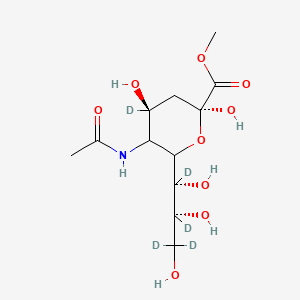![molecular formula C15H14N2 B13855440 1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
1-[2-(4-pyridinyl)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-pyridinyl)ethyl]-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-pyridinyl)ethyl]-1H-indole typically involves the reaction of indole with a pyridinyl ethyl halide under basic conditions. One common method is the alkylation of indole with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-pyridinyl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives with hydrogenated double bonds or amine groups.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-pyridinyl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-pyridinyl)ethyl]-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole ring system can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyridinyl group can further enhance binding affinity and specificity by interacting with additional binding sites.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-pyridinyl)ethyl]-1H-indole can be compared with other indole derivatives such as:
1-methylindole: Similar structure but with a methyl group instead of a pyridinyl ethyl group.
2-phenylindole: Contains a phenyl group at the 2-position instead of a pyridinyl ethyl group.
3-indoleacetic acid: An indole derivative with an acetic acid group at the 3-position.
The uniqueness of this compound lies in the presence of the pyridinyl ethyl group, which can impart distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,8-10,12H,7,11H2 |
InChI-Schlüssel |
DACCZVNTZZMZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


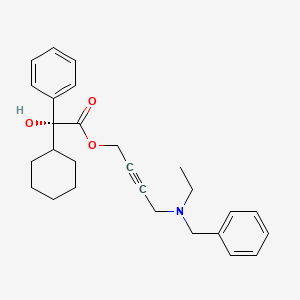

![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
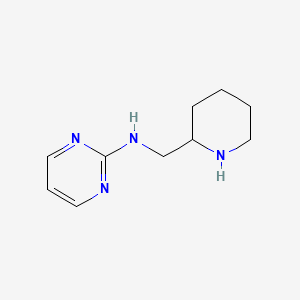


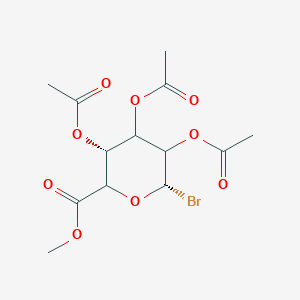

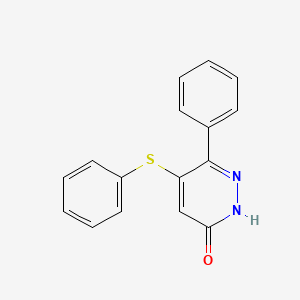
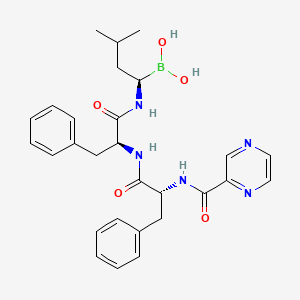
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
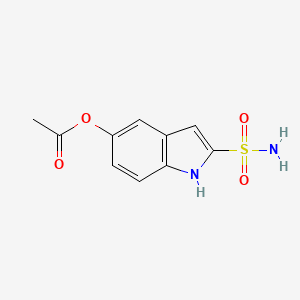
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
